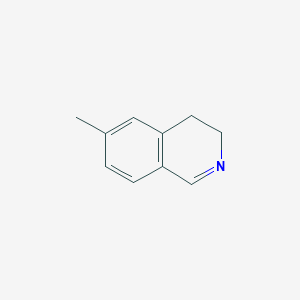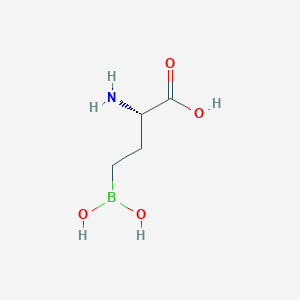
6-Methyl-3,4-dihydroisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methyl-3,4-dihydroisoquinoline is a heterocyclic organic compound that belongs to the class of isoquinolines Isoquinolines are a significant group of compounds due to their presence in many natural products and their wide range of biological activities
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-3,4-dihydroisoquinoline can be achieved through several methods. One common approach involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride . Another method involves the N-alkylation of 3,3’-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, cost, and the availability of starting materials. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions: 6-Methyl-3,4-dihydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline derivatives.
Reduction: Reduction reactions can convert it to tetrahydroisoquinoline derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom or the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include palladium or selenium.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for N-alkylation or N-acylation reactions.
Major Products Formed:
Oxidation: Isoquinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: N-alkylated or N-acylated isoquinoline derivatives.
科学研究应用
6-Methyl-3,4-dihydroisoquinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex isoquinoline derivatives.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 6-Methyl-3,4-dihydroisoquinoline involves its interaction with various molecular targets. The compound can modulate the activity of enzymes and receptors, particularly those involved in neurotransmission and muscle contractility. For example, it has been shown to affect calcium currents by modulating the function of muscarinic acetylcholine receptors and 5-hydroxytryptamine receptors . This modulation can lead to changes in cellular signaling pathways and physiological responses.
相似化合物的比较
3,4-Dihydroisoquinoline: Lacks the methyl group at the 6-position.
6,7-Dimethoxy-3,4-dihydroisoquinoline: Contains methoxy groups at the 6 and 7 positions.
3-Methyl-3,4-dihydroisoquinoline: Has a methyl group at the 3-position instead of the 6-position.
Uniqueness: 6-Methyl-3,4-dihydroisoquinoline is unique due to the presence of the methyl group at the 6-position, which can influence its chemical reactivity and biological activity. This structural feature can enhance its stability and make it a valuable intermediate in the synthesis of more complex molecules .
属性
CAS 编号 |
69426-28-4 |
|---|---|
分子式 |
C10H11N |
分子量 |
145.20 g/mol |
IUPAC 名称 |
6-methyl-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C10H11N/c1-8-2-3-10-7-11-5-4-9(10)6-8/h2-3,6-7H,4-5H2,1H3 |
InChI 键 |
XOOOUJBSMPPYDL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)C=NCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(S)-6,7-Dihydro-5H-cyclopenta[c]pyridin-5-ol](/img/structure/B11923601.png)





![5-Methylimidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B11923632.png)



![7-Ethynylpyrazolo[1,5-a]pyridine](/img/structure/B11923665.png)
